molecular formula C15H23NO B5792541 N-(2-methoxybenzyl)-N-methylcyclohexanamine

N-(2-methoxybenzyl)-N-methylcyclohexanamine

Cat. No. B5792541
M. Wt: 233.35 g/mol
InChI Key: NWGWFTYSPJEUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzyl)-N-methylcyclohexanamine, commonly known as O-Desmethyltramadol (O-DSMT), is a synthetic opioid that has been gaining attention in recent years due to its potential in the field of scientific research. O-DSMT is a derivative of tramadol, a widely used pain medication, and has been found to possess analgesic properties similar to tramadol. In

Mechanism of Action

N-(2-methoxybenzyl)-N-methylcyclohexanamine acts on the mu-opioid receptors in the brain and spinal cord, resulting in the inhibition of pain signals. It also increases the release of dopamine, a neurotransmitter that is associated with pleasure and reward. This mechanism of action is similar to that of tramadol, but N-(2-methoxybenzyl)-N-methylcyclohexanamine has been found to be more potent in its analgesic effects.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-N-methylcyclohexanamine has been found to produce analgesia, sedation, and respiratory depression in animal models. It has also been found to have antitussive effects, which makes it a potential candidate for the treatment of cough. N-(2-methoxybenzyl)-N-methylcyclohexanamine has been shown to have a longer half-life compared to tramadol, which may result in a longer duration of action.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxybenzyl)-N-methylcyclohexanamine in lab experiments is its potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of the mu-opioid receptor in pain and addiction. However, one limitation is that N-(2-methoxybenzyl)-N-methylcyclohexanamine is a synthetic compound and may not accurately represent the effects of endogenous opioids in the body.

Future Directions

Future research on N-(2-methoxybenzyl)-N-methylcyclohexanamine could focus on its potential as a treatment for pain and cough. Additionally, studies could investigate its potential for the treatment of opioid addiction, as it has been found to have a lower potential for abuse and dependence compared to other opioids. Further research could also explore the effects of N-(2-methoxybenzyl)-N-methylcyclohexanamine on other neurotransmitter systems in the brain, such as the serotonin and norepinephrine systems.

Synthesis Methods

The synthesis of N-(2-methoxybenzyl)-N-methylcyclohexanamine involves the reduction of tramadol using a reducing agent such as lithium aluminum hydride or sodium borohydride. This results in the removal of the N-methyl group from the tramadol molecule, forming N-(2-methoxybenzyl)-N-methylcyclohexanamine. The process of synthesis has been well documented in scientific literature and has been replicated by various researchers.

Scientific Research Applications

N-(2-methoxybenzyl)-N-methylcyclohexanamine has been found to possess analgesic properties similar to tramadol, making it a potential candidate for the treatment of pain. Additionally, it has been found to have a lower potential for abuse and dependence compared to other opioids such as morphine and fentanyl. This makes it an attractive option for pain management in patients who are at risk for opioid addiction.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N-methylcyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-16(14-9-4-3-5-10-14)12-13-8-6-7-11-15(13)17-2/h6-8,11,14H,3-5,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGWFTYSPJEUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1OC)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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